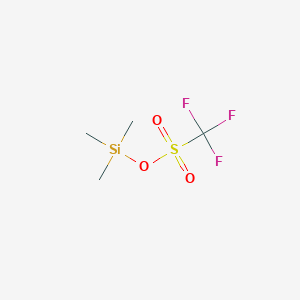

Trimethylsilyl trifluoromethanesulfonate

Overview

Description

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a highly reactive silyl triflate widely used as a Lewis acid catalyst in organic synthesis. Its triflate (OTf⁻) counterion, a poor nucleophile with high thermal and chemical stability, enhances its catalytic efficiency in activating electrophiles. Key applications include:

- Glycosylation reactions: TMSOTf activates glycosyl donors by generating oxocarbenium intermediates, enabling stereoselective glycosidic bond formation .

- Aryne generation: TMSOTf facilitates the in situ preparation of arynes from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate precursors, which are pivotal in cycloadditions and heterocycle synthesis .

- Cyclization reactions: It catalyzes intramolecular cyclizations, such as the semi-pinacol rearrangement of epoxy silyl ethers and oxonium-ene cyclizations, with high diastereoselectivity .

TMSOTf’s versatility stems from its strong Lewis acidity (weaker than triflic acid but stronger than other silyl triflates) and ability to operate under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl trifluoromethanesulfonate can be synthesized by reacting anhydrous trifluoromethanesulfonic acid with anhydrous trimethylchlorosilane. The reaction is typically carried out at temperatures between 10-30°C for 12 hours under an inert gas atmosphere. After the reaction, reduced pressure distillation is performed to collect the product at 125-135°C .

Industrial Production Methods

In industrial settings, the preparation method involves adding trifluoromethanesulfonate to a silylation reagent at a molar ratio of 1:1.5-4. The reaction is maintained at -15°C to 40°C, followed by rectification to collect the product at 135-145°C .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl trifluoromethanesulfonate undergoes various types of reactions, including:

Hydrolysis: It reacts with water to form trimethylsilanol and trifluoromethanesulfonic acid.

Silylation: It is effective for the silylation of alcohols, converting them into silyl ethers.

Carbonyl Activation: It activates carbonyl compounds, facilitating their conversion to enol ethers.

Common Reagents and Conditions

Common reagents used with this compound include triethylamine and 2,6-lutidine for silylation reactions . The reactions are typically carried out under mild, non-basic conditions.

Major Products

The major products formed from these reactions include silyl enol ethers, which are valuable intermediates in organic synthesis .

Scientific Research Applications

General Properties and Reactivity

TMSOTf is a colorless, moisture-sensitive liquid with the molecular formula . It exhibits high electrophilicity, making it effective for silylation reactions. Its hydrolysis sensitivity allows it to participate in various nucleophilic reactions, including the formation of silyl enol ethers and the activation of alcohols .

Activation of Ketones and Aldehydes

TMSOTf is primarily used to activate ketones and aldehydes, facilitating their conversion into more reactive species. This activation is critical for subsequent reactions such as acylation and alkylation .

Silylation Reactions

TMSOTf serves as a silylating agent, converting alcohols into silyl ethers. This transformation is essential for protecting hydroxyl groups during multi-step syntheses .

Synthesis of Silyl Enol Ethers

One notable application of TMSOTf is in the preparation of silyl enol ethers from ketones and aldehydes. This reaction is particularly valuable in synthesizing complex organic molecules, as it allows for the selective formation of enolates .

One-Pot Synthesis of 2-Methylfurans

A recent study demonstrated that TMSOTf can promote a one-pot synthesis of 2-methylfurans from 3-(trimethylsilyl)propargyl acetates and simple ketones. The reaction proceeds via an enol silane formation followed by alkylation, cyclization, and desilylation, yielding tri- and tetra-substituted products at room temperature .

| Reagent | Reaction Type | Conditions | Yield |

|---|---|---|---|

| TMSOTf + 3-(trimethylsilyl)propargyl acetate | One-pot furan synthesis | Room temperature | Moderate to high |

Acylation of Alcohols

TMSOTf has been shown to catalyze the acylation of alcohols with acid anhydrides effectively. This reaction highlights its role as a powerful Lewis acid in organic transformations .

| Substrate | Acid Anhydride | Product | Yield |

|---|---|---|---|

| Alcohol (e.g., benzyl alcohol) | Acetic anhydride | Benzyl acetate | High |

Chemical Glycosylation Reactions

TMSOTf plays a significant role in glycosylation reactions, where it facilitates the formation of glycosidic bonds under mild conditions. This application is crucial in carbohydrate chemistry for synthesizing oligosaccharides .

Deprotection Strategies

The compound can also be employed to deprotect Boc-protected amines, showcasing its utility beyond mere activation or silylation .

Mechanism of Action

Trimethylsilyl trifluoromethanesulfonate exerts its effects by activating carboxylic acids and esters, making them more reactive towards nucleophiles . This activation is crucial in the synthesis of amides, esters, and other carboxylic acid derivatives. The compound’s high electrophilicity is attributed to the presence of the trifluoromethanesulfonate group, which enhances its reactivity .

Comparison with Similar Compounds

Comparison with Similar Silyl Triflates

Structural and Electronic Properties

The reactivity of silyl triflates is influenced by the steric bulk of the silyl group and the electronic nature of the counterion:

| Compound | Silyl Group | Counterion (X⁻) | Lewis Acidity | Steric Hindrance |

|---|---|---|---|---|

| TMSOTf | Trimethylsilyl | OTf⁻ | High | Low |

| TBSOTf (tert-butyldimethylsilyl triflate) | tert-Butyldimethylsilyl | OTf⁻ | Moderate | High |

| TESOTf (triethylsilyl triflate) | Triethylsilyl | OTf⁻ | Moderate | Moderate |

| TMSNTf₂ | Trimethylsilyl | NTf₂⁻ | Very High | Low |

- TMSOTf vs. TBSOTf : The bulky tert-butyl group in TBSOTf reduces its Lewis acidity but improves selectivity in glycosylation by minimizing side reactions .

- TMSOTf vs. TMSNTf₂ : The NTf₂⁻ counterion in TMSNTf₂ delocalizes charge more effectively than OTf⁻, enhancing thermal stability and catalytic activity in semi-pinacol rearrangements .

Reactivity in Key Reactions

Aryne Generation

- TMSOTf : Enables gram-scale synthesis of aryne precursors (66% yield) . Bulky substituents (e.g., 4,5-dimethoxy-2-(trimethylsilyl)phenyl triflate) reduce yields (59–77%) due to steric hindrance .

- TBSOTf : Less effective in aryne formation due to slower desilylation kinetics.

Glycosylation

- TMSOTf: Preferred for activating disarmed glycosyl donors (e.g., thioglycosides) via rapid oxocarbenium ion formation .

- TESOTf : Shows intermediate reactivity, suitable for sensitive substrates requiring milder conditions .

Cyclization Reactions

Biological Activity

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is an organosilicon compound with the molecular formula . It is a colorless, moisture-sensitive liquid primarily utilized in organic synthesis as a silylating agent and a Lewis acid. TMSOTf is known for its ability to activate carbonyl compounds, such as ketones and aldehydes, facilitating various chemical reactions.

TMSOTf acts primarily as a Lewis acid , enhancing the electrophilicity of carbonyl compounds. This property enables it to facilitate reactions that lead to the formation of silyl enol ethers, which are crucial intermediates in organic synthesis. The electrophilic nature of TMSOTf makes it effective in various coupling reactions, including:

- Mukaiyama Aldol Reactions : TMSOTf is employed in Mukaiyama aldol reactions to form carbon-carbon bonds efficiently. The compound's ability to generate reactive silyl enolates from aldehydes allows for one-pot synthesis methods that save time and resources in pharmaceutical development .

- Silylation of Alcohols : TMSOTf can silylate alcohols, amines, thiols, and carboxylic acids. This reaction protects reactive hydrogens, making it easier to manipulate these functional groups in subsequent reactions .

Synthesis of Bioactive Compounds

TMSOTf has been instrumental in synthesizing various biologically active compounds. For instance, it has been used in the synthesis of indole derivatives, which exhibit significant biological activities, including anticancer properties . The compound's role in facilitating the formation of complex organic structures makes it valuable in drug discovery and development.

Case Studies

- Indole-3-Carbinol Derivatives : Research has demonstrated that TMSOTf can effectively mediate the synthesis of indole-3-carbinol derivatives through Friedel-Crafts reactions. These derivatives have shown promise in cancer prevention and treatment due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis .

- Synthesis of Inositol Derivatives : In studies involving the synthesis of potent agonists for inositol receptors, TMSOTf was used to facilitate key steps that led to the formation of bioactive compounds capable of modulating intracellular calcium signaling .

Safety and Toxicity

While TMSOTf is widely used in organic synthesis, it is essential to consider its safety profile. It is classified as a hazardous material due to its moisture sensitivity and potential for causing skin and eye irritation. Proper handling and safety measures should be observed when working with this compound.

Summary Table of Properties and Applications

| Property/Characteristic | Value |

|---|---|

| Molecular Formula | C₄H₉F₃O₃S₁Si |

| Molecular Weight | 222.25 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 140-141 °C |

| Flash Point | 40 °C |

| Primary Applications | Organic synthesis, silylation |

| Notable Reactions | Mukaiyama aldol reactions |

| Biological Implications | Synthesis of anticancer compounds |

Q & A

Basic Questions

Q. What are the critical considerations for handling TMSOTf in moisture-sensitive reactions?

TMSOTf is highly reactive with water, necessitating anhydrous conditions. Key steps include:

- Conducting reactions under inert atmosphere (e.g., nitrogen/argon) .

- Using rigorously dried solvents (e.g., THF, CH₂Cl₂) and glassware .

- Employing triethylamine (Et₃N) as an acid scavenger to neutralize triflic acid byproducts .

- Wearing PPE: chemical-resistant gloves, safety goggles, and lab coats to prevent skin/eye contact .

Q. How do the physical properties of TMSOTf influence its use in reflux or biphasic systems?

TMSOTf’s boiling point (140°C) dictates solvent selection for reflux (e.g., toluene, xylene). Its density (1.225 g/cm³) affects phase separation in biphasic systems, enabling efficient extraction in mixed-solvent setups .

Q. What safety protocols are essential when scaling up TMSOTf-mediated exothermic reactions?

- Gradually add TMSOTf to avoid rapid temperature spikes.

- Monitor reaction temperature with probes and use cooling baths .

- Implement secondary containment to manage spills .

Advanced Research Questions

Q. How can conflicting reactivity data be resolved when using TMSOTf in different solvent systems?

Conflicting yields often arise from solvent polarity and coordination effects. For example:

- In ionic liquids (e.g., [BMIM][PF₆]), TMSOTf stabilizes intermediates, enhancing yields in one-pot syntheses .

- In THF, coordinating solvents may deactivate Lewis acid sites, requiring optimized stoichiometry . Methodology: Screen solvents for dielectric constant and donor number; correlate with reaction efficiency .

Q. What experimental strategies expand the substrate scope of TMSOTf-mediated nucleophilic additions to strained electrophiles?

- Introduce electron-withdrawing groups (EWGs) to activate electrophiles (e.g., acetals, nitrones) .

- Co-catalyze with Lewis acids (e.g., Dy(OTf)₃) to lower activation barriers .

- Vary temperature (−78°C to 60°C) to control regioselectivity .

Q. How can TMSOTf be utilized to generate aryne intermediates for regioselective aromatic functionalization?

- Use precursors like 2-(trimethylsilyl)phenyl triflate. Fluoride sources (e.g., CsF) cleave the Si–O bond, generating arynes for Diels-Alder or [2+2] cycloadditions .

- Example: TPBT (1,3-bistriflate) enables triple functionalization of benzene rings under mild conditions .

Q. What methodologies characterize TMSOTf-derived products in complex reaction mixtures?

- Combine GC-MS for volatility assessment, ¹H/¹³C NMR for structural elucidation, and HRMS for exact mass confirmation .

- For unstable intermediates, use in situ IR or low-temperature NMR .

Q. What mechanistic role does triethylamine play in TMSOTf-promoted silylation reactions?

Et₃N neutralizes triflic acid (HOTf), preventing protonation of nucleophiles. Optimal stoichiometry (2 eq. Et₃N per TMSOTf) balances byproduct removal without excess base interfering with silylation .

Q. How can the final step in TMSOTf-mediated syntheses be optimized for low-yielding reactions?

- Adjust catalyst loading (0.1–10 mol%) and reaction time (hours to days) .

- Add molecular sieves to sequester water or scavengers (e.g., polymer-bound bases) to remove residual acid .

Q. What advantages do ionic liquids offer in TMSOTf-catalyzed one-pot reactions?

- Ionic liquids (e.g., [BMIM][OTf]) enhance catalyst recyclability and stabilize charged intermediates.

- Enable greener synthesis by reducing volatile organic solvent use .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for TMSOTf-catalyzed silylations?

- Compare reaction scales: Microscale (<1 mmol) often reports higher yields than bulk .

- Verify purity of starting materials (e.g., silylating agents degrade if stored improperly) .

- Replicate conditions with controlled humidity (<10 ppm H₂O) .

Q. Tables for Key Parameters

Properties

IUPAC Name |

trimethylsilyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F3O3SSi/c1-12(2,3)10-11(8,9)4(5,6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVLMFQEYACZNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067325 | |

| Record name | Methanesulfonic acid, trifluoro-, trimethylsilyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27607-77-8 | |

| Record name | Trimethylsilyl triflate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27607-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl triflate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027607778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, trimethylsilyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonic acid, trifluoro-, trimethylsilyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLSILYL TRIFLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z84V0CBH9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.